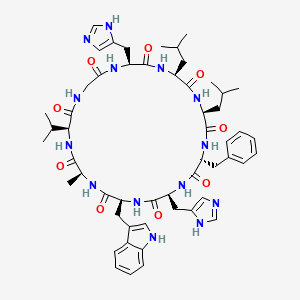

Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu)

Description

Properties

IUPAC Name |

(3S,6S,9S,12S,15R,18S,21S,24S)-15-benzyl-12,24-bis(1H-imidazol-5-ylmethyl)-9-(1H-indol-3-ylmethyl)-6-methyl-18,21-bis(2-methylpropyl)-3-propan-2-yl-1,4,7,10,13,16,19,22,25-nonazacycloheptacosane-2,5,8,11,14,17,20,23,26-nonone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H72N14O9/c1-29(2)17-39-49(72)63-40(18-30(3)4)50(73)65-41(19-33-13-9-8-10-14-33)51(74)67-44(22-36-25-56-28-60-36)53(76)66-42(20-34-23-57-38-16-12-11-15-37(34)38)48(71)61-32(7)47(70)68-46(31(5)6)54(77)58-26-45(69)62-43(52(75)64-39)21-35-24-55-27-59-35/h8-16,23-25,27-32,39-44,46,57H,17-22,26H2,1-7H3,(H,55,59)(H,56,60)(H,58,77)(H,61,71)(H,62,69)(H,63,72)(H,64,75)(H,65,73)(H,66,76)(H,67,74)(H,68,70)/t32-,39-,40-,41+,42-,43-,44-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWICBJULPNZMO-AGTGWIOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CC=CC=C5)CC(C)C)CC(C)C)CC6=CN=CN6)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CC=CC=C5)CC(C)C)CC(C)C)CC6=CN=CN6)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H72N14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1061.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Protecting groups are removed to allow for the next coupling step.

Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus.

Industrial Production Methods: Industrial production of cyclic peptides like Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) often involves automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is used for purification, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) can undergo various chemical reactions, including:

Oxidation: Oxidative conditions can modify amino acid side chains, particularly those of histidine and tryptophan.

Reduction: Reductive conditions can reduce disulfide bonds if present.

Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Properties

Cyclo(-D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu) has been investigated for its potential as an anticancer agent. Research indicates that peptides with similar sequences can act as growth factors for both normal and neoplastic tissues, suggesting that cyclo-peptides may influence tumor growth dynamics through specific receptor interactions . The cyclic structure enhances stability and bioavailability, making them suitable candidates for drug design.

1.2 Radiopharmaceutical Development

The compound has been utilized in the development of radiolabeled peptide-based ligands for imaging and therapeutic purposes. For instance, the incorporation of radiometals like Technetium-99m into cyclic peptides allows for targeted imaging in Single Photon Emission Computed Tomography (SPECT). The cyclic nature of the peptide improves the stability of the radiolabeled complex, which is crucial for effective imaging of various organs such as the pancreas and kidneys .

Mechanistic Insights

2.1 Receptor Binding Studies

Cyclo(-D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu) has shown promise in binding studies related to specific receptors in the central nervous system (CNS). The identification of Bombesin receptors (BBN-R) on CNS tissues highlights the potential for this cyclic peptide to act as a modulator in neuroendocrine signaling pathways . This interaction may lead to novel therapeutic strategies for neurological disorders.

2.2 Structure-Activity Relationship (SAR)

The structure-activity relationship of cyclo-peptides is critical for understanding their pharmacological effects. The cyclic configuration not only enhances receptor affinity but also influences the pharmacokinetic properties of the peptides. Studies have demonstrated that modifications to the amino acid sequence can lead to significant changes in biological activity, providing a pathway for optimizing therapeutic efficacy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) involves its interaction with specific molecular targets. The cyclic structure enhances its binding affinity and specificity to these targets. The pathways involved may include:

Receptor Binding: The peptide can bind to cell surface receptors, modulating signaling pathways.

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

Membrane Interaction: The peptide may interact with cell membranes, affecting their integrity and function.

Comparison with Similar Compounds

Table 1: Structural Features of Cyclic Peptides

Key Observations :

- Ring Size: The target compound is a nonapeptide, significantly larger than diketopiperazines (DKPs, 2 residues) or hexapeptides .

- Stereochemistry: D-amino acids (e.g., D-Phe, D-Glu) are rare in natural peptides but enhance metabolic stability and receptor selectivity .

- Functional Groups : Multiple His residues in the target compound may facilitate metal ion binding or catalytic activity .

Bioactivity Comparison

Table 2: Bioactivity Profiles of Cyclic Peptides

Key Observations :

- Potency : Smaller DKPs like cyclo(D-Pro-D-Phe) exhibit cytotoxicity at 100 µg/mL , while larger peptides may require lower doses due to enhanced target specificity .

- Selectivity: The Streptomyces extract shows broad-spectrum antitumor activity but spares normal cells (CCD-18Co inhibition <15%) , whereas DKPs like cyclo(L-Ala-Gly) target fungal pathways .

Biological Activity

Cyclo(-D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu) is a cyclic peptide that has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores the structural characteristics, biological functions, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Structural Characteristics

Cyclo(-D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu) is composed of a sequence of amino acids arranged in a cyclic structure. The cyclic nature of peptides often enhances their stability and bioactivity compared to linear peptides. The specific arrangement of D-amino acids in this compound may contribute to its unique biological properties, as D-amino acids can resist enzymatic degradation and may interact differently with biological targets compared to their L-counterparts.

Anticancer Activity

Research has demonstrated that cyclopeptides, including those with similar sequences to Cyclo(-D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu), exhibit significant anticancer properties. For instance, caryophyllaceae-type cyclopeptides have shown cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism of action often involves inducing apoptosis in cancer cells and inhibiting tumor growth .

Table 1: Summary of Cytotoxic Activities of Related Cyclopeptides

| Peptide Name | Sequence | Cytotoxic Activity | Target Cell Lines |

|---|---|---|---|

| Cyclo(-D-Phe) | Cyclo(-D-Phe) | Moderate | HeLa, MCF-7 |

| Cyclo(-His) | Cyclo(-His) | High | A549, HepG2 |

| Cyclo(-Trp) | Cyclo(-Trp) | Variable | Various |

| Cyclo(-Ala) | Cyclo(-Ala) | Low | None reported |

Antimicrobial Properties

Cyclo(-D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu) also exhibits antimicrobial activity. Similar cyclic peptides have been shown to possess significant antibacterial and antifungal properties. For example, cyclopeptides derived from natural sources have demonstrated efficacy against a range of pathogens, suggesting that this compound could be beneficial in developing new antimicrobial agents .

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have measured the IC50 values for cyclopeptides against various cancer cell lines. For instance, cyclo(Gly-His) displayed IC50 values of 1.699 mM for HeLa cells and 0.358 mM for MCF-7 cells, indicating potent cytotoxicity . Although specific IC50 values for Cyclo(-D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu) are not yet published, its structural similarity suggests comparable activity.

- Mechanistic Studies : Investigations into the mechanisms behind the anticancer effects of cyclic peptides have revealed that they may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. This suggests that Cyclo(-D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu) could potentially engage similar pathways .

- Antimicrobial Efficacy : A study on cyclic dipeptides indicated that those with hydrophobic residues showed improved antimicrobial activity due to enhanced membrane permeability and interaction with microbial membranes . This aligns with the composition of Cyclo(-D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu), which includes hydrophobic amino acids such as Leu and Val.

Q & A

Basic: What experimental methodologies are optimal for synthesizing Cyclo(-D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu) with high yield and purity?

Methodological Answer:

Synthesis requires optimizing solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by cyclization via intramolecular amide bond formation. Key factors include:

- Amino acid sequence order : D-Phe at position 1 enhances cyclization efficiency due to steric effects .

- Cyclization conditions : Use HATU/DIPEA in DMF under high dilution (0.01 M) to prevent oligomerization .

- Purification : Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) achieves >95% purity. Validate with MALDI-TOF MS .

Basic: How can researchers characterize the three-dimensional structure of this cyclic nonapeptide?

Methodological Answer:

Combine spectroscopic and computational approaches:

- Circular Dichroism (CD) : Identifies β-turn motifs influenced by D-Phe and Trp residues .

- NMR Spectroscopy : 2D NOESY (600 MHz, DMSO-d6) resolves spatial proximity of His-Leu-Leu residues .

- Molecular Dynamics (MD) Simulations : AMBER force field predicts dominant conformers in aqueous environments .

Intermediate: What in vitro assays are suitable for evaluating its biological activity in cancer models?

Methodological Answer:

Prioritize assays aligned with its structural homology to bombesin:

- Cell Proliferation Assays : Use MTT/XTT on colorectal (HT-29) or pancreatic (MIA PaCa-2) cancer lines. Compare IC50 values with linear analogs .

- GPCR Binding Studies : Radioligand displacement assays (e.g., ¹²⁵I-BBN competition) quantify affinity for BB2 receptors .

- Apoptosis Markers : Western blotting for caspase-3/9 activation in treated vs. untreated cells .

Intermediate: How does the peptide’s stability vary under physiological conditions, and how can this be quantified?

Methodological Answer:

Assess stability via:

- Thermal Degradation : TGA/DSC analysis (25–300°C, 10°C/min) identifies decomposition points .

- Proteolytic Resistance : Incubate with trypsin/chymotrypsin (37°C, pH 7.4). Monitor degradation via HPLC over 24h .

- Serum Stability : Add 10% FBS to peptide solution; sample at 0, 6, 12, 24h for LC-MS quantification .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. MD-predicted conformers)?

Methodological Answer:

Address discrepancies through:

- Solvent-Specific Simulations : Run MD in explicit DMSO or water to match NMR conditions .

- Dynamic Averaging : Use CORCEMA-ST to model NOE intensities from multiple conformers .

- Isotopic Labeling : ¹³C/¹⁵N-labeled peptides enhance resolution of overlapping signals in crowded regions (e.g., His/Leu) .

Advanced: What computational strategies elucidate conformational dynamics impacting receptor binding?

Methodological Answer:

- Metadynamics : Identify free-energy landscapes for Ala-Val-Gly hinge regions .

- QM/MM Hybrid Models : Calculate charge distribution at Trp-His interactions using Gaussian09 .

- Ensemble Docking : Dock multiple conformers (from MD) to BB2 receptor (PDB: 6PO6) using AutoDock Vina .

Advanced: How to investigate enantiomeric-specific interactions with biological targets?

Methodological Answer:

- Chiral HPLC : Separate D/L-Phe variants using a Chirobiotic T column (20% ethanol/isocratic) .

- Surface Plasmon Resonance (SPR) : Compare binding kinetics (KA/KD) of D-Phe vs. L-Phe analogs on immobilized receptors .

- X-ray Crystallography : Co-crystallize peptide-receptor complexes to resolve stereospecific contacts (e.g., His⁶–Leu⁷ hydrogen bonds) .

Advanced: What strategies mitigate aggregation during in vitro assays?

Methodological Answer:

- Critical Micelle Concentration (CMC) : Determine via fluorescent probes (Nile Red). Use concentrations below CMC .

- Co-Solvents : Add 5% DMSO or 0.01% Tween-20 to PBS buffer .

- Dynamic Light Scattering (DLS) : Monitor particle size (2–1000 nm) pre/post incubation .

Advanced: How to validate biosynthetic pathways in microbial hosts?

Methodological Answer:

- Heterologous Expression : Clone non-ribosomal peptide synthase (NRPS) genes into E. coli BL21. Induce with 0.5 mM IPTG .

- Metabolite Profiling : LC-HRMS (Q-TOF) detects cyclic intermediates (e.g., cyclo-Val-Gly-His) .

- Gene Knockout : CRISPR-Cas9 disrupt competing pathways (e.g., linear peptide biosynthesis) .

Advanced: How to design SAR studies focusing on the D-Phe¹ and Trp³ residues?

Methodological Answer:

- Alanine Scanning : Synthesize D-Phe¹→Ala and Trp³→Ala mutants. Test in GPCR activation assays .

- Non-Canonical Amino Acids : Substitute Trp³ with 5-fluoro-Trp; analyze fluorescence quenching in binding assays .

- Free Energy Perturbation (FEP) : Compute ΔΔG of mutations on receptor binding using Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.